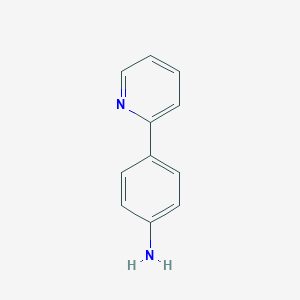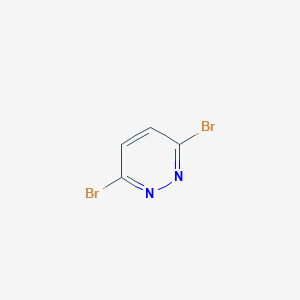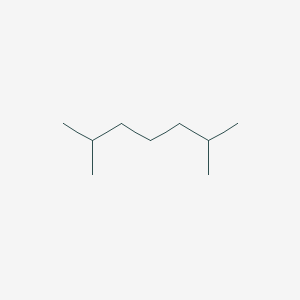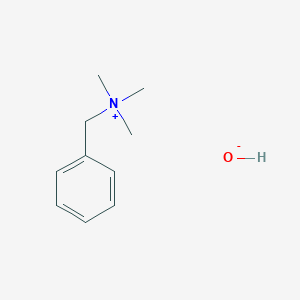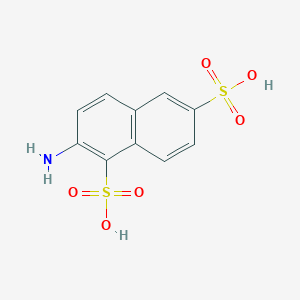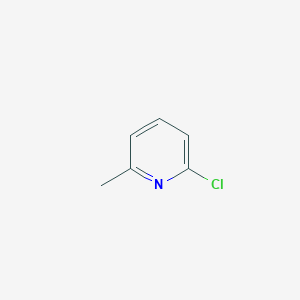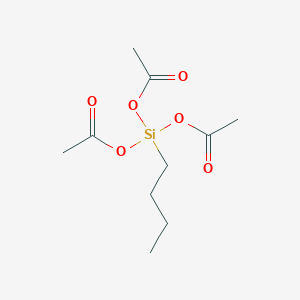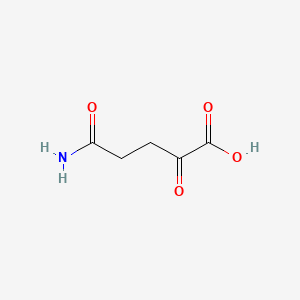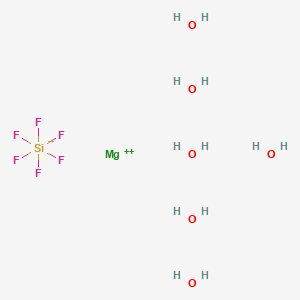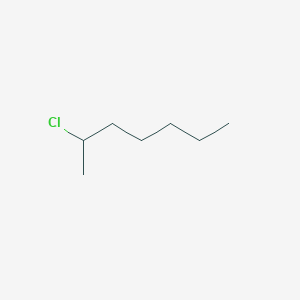
2-Chloroheptane
概要
説明
2-Chloroheptane is a halogenated hydrocarbon, specifically a chloroalkane, which is a derivative of heptane where one of the hydrogen atoms has been replaced by a chlorine atom. This compound is of interest due to its potential applications in the synthesis of natural products and pharmacologically active intermediates. The presence of the chlorine atom can significantly alter the chemical and physical properties of the molecule compared to its parent hydrocarbon, heptane .
Synthesis Analysis
The synthesis of 2-Chloroheptane and related structures can be achieved through various methods. One approach involves the [3+2+2] cyclization of alkenyl Fischer carbene complexes and allenes, which can specifically assemble 1,2- and 1,3-dialkylidenecycloheptane rings . This method demonstrates the potential for constructing complex cyclic structures that may include 2-Chloroheptane as a building block or derivative.
Molecular Structure Analysis
The molecular structure of cycloheptane, the parent compound of 2-Chloroheptane, has been studied using electron diffraction. The diffraction intensities suggest a mixture of twist-chair and chair conformations for cycloheptane . Although this study does not directly analyze 2-Chloroheptane, the introduction of a chlorine atom at the 2-position would likely influence the conformational preferences of the molecule due to the larger size and different electronegativity of chlorine compared to hydrogen.
Chemical Reactions Analysis
The reactivity of chlorinated cycloheptanes, which includes 2-Chloroheptane, has been investigated through quantum chemical calculations. These studies have shown that the presence of a chlorine substituent can affect the reactivity and stability of the molecule. For instance, the susceptibility of intramolecular interactions between the substituents and the cycloalkane ring has been revealed by natural bond orbital analysis . Additionally, the study of proton transfer from heptane radical cations to decane molecules in the presence of 1-chloroheptane suggests that the chlorine substituent can influence the selectivity of proton transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloroheptane can be inferred from studies on related chlorinated hydrocarbons. Vibrational spectroscopic studies of chlorinated hydrocarbons provide insights into the conformational preferences and stability of these molecules . The presence of chlorine atoms can lead to different molecular conformers, which can be identified through vibrational analyses. Furthermore, the rotational spectrum of 2,2-dichloropropane, although not directly related to 2-Chloroheptane, offers a glimpse into the complexity that chlorine substituents can introduce to the spectroscopic features of chloroalkanes .
科学的研究の応用
Proton Transfer Studies : A study examined the yield and isomeric composition of chlorodecanes formed by γ-irradiation of heptane/decane/1-chloroheptane crystals, observing the predominant formation of 2-chlorodecane. This was attributed to proton transfer from heptane radical cations to decane molecules, highlighting the specific chemical interactions and selectivity in such systems (Slabbinck, Demeyer, & Ceulemans, 2000).
Structural Disorder in Alkane Crystals : Another study focused on the isomeric composition of secondary chloroheptanes formed upon γ-irradiation in a system containing heptane, 2-chlorohexane, and octane. It found that the presence of octane increased the relative importance of 2-chloroheptane, suggesting selective proton transfer to penultimate C–H bonds in heptane molecules (Demeyer & Ceulemans, 2002).
Bacterial Dehalogenation : A study on sewage samples showed dehalogenation of 1-chloroheptane, among other halogenated alkanes, by bacteria. This research highlights the biological processes involved in breaking down halogenated hydrocarbons (Omori & Alexander, 1978).
2D IR Spectroscopy : Research demonstrated the utility of 2D IR spectroscopy in structural analysis, which could be relevant for understanding the molecular structure and behavior of compounds like 2-Chloroheptane and its derivatives (Zanni, Ge, Kim, & Hochstrasser, 2001).
Photoinduced Bond Cleavage Studies : A study using selectively deuterated 2-chloropropane investigated photoinduced, site-specific C–H bond cleavage, an area of research that could be applicable to understanding similar reactions in 2-Chloroheptane (Mathews, Wang, & Koplitz, 1994).
Thermophysical Property Analysis : Research on the thermophysical properties of medium-chain 1-alkyl halides, including 1-chloroheptane, provides insight into the physical characteristics of similar compounds under various conditions (Melent’ev, Postnikov, Nedyalkov, & Polishuk, 2019).
Safety and Hazards
作用機序
Target of Action
2-Chloroheptane is a chemical compound with the formula C7H15Cl . It is primarily used in laboratory settings for the synthesis of other substances
Mode of Action
It is known to be a flammable liquid and vapor, and it can cause skin and eye irritation . It is also classified as a Category 3 specific target organ toxicant, indicating that it may cause respiratory irritation .
Result of Action
It is known to cause skin and eye irritation, and it may cause respiratory irritation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloroheptane. For example, its flammability means that it can easily ignite in the presence of heat, sparks, open flames, or hot surfaces . Therefore, it must be stored in a cool, well-ventilated place away from these ignition sources . Additionally, it should be handled with care to avoid skin and eye contact, and protective equipment should be worn to minimize exposure .
特性
IUPAC Name |
2-chloroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLUOSUHFGQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905206 | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroheptane | |
CAS RN |
1001-89-4 | |
| Record name | 2-Chloroheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the conformational flexibility of 2-chloroheptane?
A1: 2-Chloroheptane, like other alkanes, exhibits conformational flexibility due to rotations around its carbon-carbon single bonds. Research using infrared and Raman spectroscopy, combined with computational analysis, has identified five probable conformations for this molecule. [] This flexibility influences its physical and chemical properties, such as its interactions with other molecules.
Q2: How do different analytical techniques contribute to understanding 2-chloroheptane's properties?
A2: Multiple analytical techniques have been employed to characterize 2-chloroheptane. Infrared and Raman spectroscopy provide insights into the molecule's vibrational modes, aiding in identifying its different conformations. [] These techniques offer complementary information about the molecule's structure and bonding. Additionally, gas chromatography can be used to separate and analyze mixtures of isomers, such as those arising from reactions involving 2-chloroheptane. []
Q3: Can 2-chloroheptane provide insights into the structure of mixed alkane crystals?
A3: Yes, studies investigating proton transfer reactions in gamma-irradiated mixed crystals containing 2-chlorohexane, heptane, and octane have provided valuable information about the molecular packing in binary n-alkane crystals. [] The observed increase in the formation of 2-chloroheptane in the presence of octane suggests that the longer octane molecules disrupt the regular packing of heptane molecules in the crystal lattice, influencing the accessibility of specific C-H bonds for proton transfer reactions. This highlights the importance of considering molecular-level interactions when studying the properties of mixed alkane systems.
Q4: Does 2-chloroheptane exhibit any biological activity?
A4: While not a pharmaceutical itself, 2-chloroheptane was investigated for its effect on the ant species Conomyrma pyramica. Interestingly, it did not elicit the same alarm behavior as its isostere, 1,1,1-trifluoromethylheptanone. [] This highlights the importance of subtle structural differences in chemical signaling, even among closely related compounds. This finding contributes to understanding how insects perceive and react to chemical signals in their environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




